6-hydroxy-N-methylmyosmine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

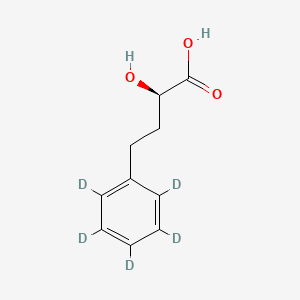

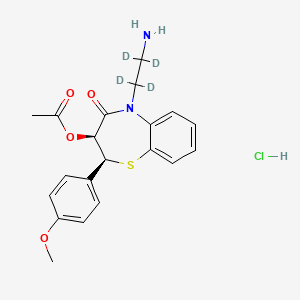

6-hydroxy-N-methylmyosmine is a member of the class of pyrrolines that is N-methyl-2-pyrroline carrying a 6-hydroxypyridin-3-yl substituent at position 2 . It has a molecular formula of C10H12N2O .

Synthesis Analysis

The synthesis of 6-hydroxy-N-methylmyosmine involves the transformation of nicotine by nicotine-degrading bacteria. After nicotine enters bacteria cells, its hydroxylation occurs catalyzed by nicotine dehydrogenase (Ndh) and generates 6-hydroxynicotine (6HN), which is further dehydrogenated to be 6-hydroxy-N-methylmyosmine (6HNM) catalyzing by 6-hydroxynicotinine oxidase (6-Hno) .Molecular Structure Analysis

The molecular structure of 6-hydroxy-N-methylmyosmine is characterized by a molecular formula of C10H12N2O. It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .Chemical Reactions Analysis

The chemical reactions involving 6-hydroxy-N-methylmyosmine are part of the nicotine degradation pathway in bacteria. The compound 6HNM is unstable and its pyrrole ring will open in aqueous .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-N-methylmyosmine are characterized by its molecular formula C10H12N2O, average mass of 176.215 Da, and monoisotopic mass of 176.094955 Da .Applications De Recherche Scientifique

Nicotine Degradation :

- Shinella sp. strain HZN7 metabolizes nicotine into nontoxic compounds, involving the conversion of (S)-6-hydroxynicotine into 6-hydroxy-N-methylmyosmine by a novel oxidase enzyme (Qiu et al., 2014).

- Another study on Arthrobacter oxidans reveals a specific enzyme, 6-hydroxy-D-nicotine oxidase, which also converts 6-hydroxy-D-nicotine to 6-hydroxy-N-methylmyosmine (Brandsch et al., 1987).

Biological Effects :

- Research on 6-hydroxydopamine, a related compound, shows its ability to deplete adrenergic nerves of endogenous noradrenaline, suggesting potential applications in studying nervous system disorders (Malmfors & Sachs, 1968).

Structural and Chemical Analysis :

- Studies on N-Methylmyosmine, a related compound, demonstrate its importance in nicotine degradation and reveal its structural changes based on pH, providing insights into its stability and reactivity under different conditions (Maeda et al., 1978).

Metabolic Activation of Carcinogens :

- N-hydroxy metabolites of carcinogenic compounds, which might include similar structures to 6-hydroxy-N-methylmyosmine, are studied for their activation by human liver sulfotransferases, highlighting potential implications in carcinogenesis (Chou et al., 1995).

Role in Neurotoxin-based Models :

- The use of 6-hydroxydopamine in animal models for Parkinson's disease research demonstrates the broader application of related compounds in neurodegenerative disease studies (Ungerstedt, 1968).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGKCPAYDQWMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680656 |

Source

|

| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-methylmyosmine | |

CAS RN |

68104-57-4 |

Source

|

| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)